molecular formula C23H25BrN2O2 B11568789 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]

Katalognummer: B11568789
Molekulargewicht: 441.4 g/mol
InChI-Schlüssel: OMEZZWUWVCNFRC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a spirocyclic heterocycle featuring a pyrazolo[1,5-c][1,3]benzoxazine core fused to a cyclohexane ring. Key structural attributes include:

  • A methyl group at the 4-position of the cyclohexane ring, influencing steric bulk and conformational flexibility .

The molecular formula is C23H24BrN3O2 (based on analogues in and ), with an average mass of ~442–443 g/mol. While direct spectral data for this compound are unavailable, related spiro-pyrazolo-benzoxazines exhibit characteristic IR absorptions for C=O (1670 cm⁻¹), NH/OH (3385 cm⁻¹), and aromatic C–H (3068 cm⁻¹) stretches .

Eigenschaften

Molekularformel

C23H25BrN2O2

Molekulargewicht

441.4 g/mol

IUPAC-Name

9-bromo-2-(4-methoxyphenyl)-4'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,1'-cyclohexane]

InChI

InChI=1S/C23H25BrN2O2/c1-15-9-11-23(12-10-15)26-21(19-13-17(24)5-8-22(19)28-23)14-20(25-26)16-3-6-18(27-2)7-4-16/h3-8,13,15,21H,9-12,14H2,1-2H3

InChI-Schlüssel

OMEZZWUWVCNFRC-UHFFFAOYSA-N

Kanonische SMILES

CC1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)OC)C5=C(O2)C=CC(=C5)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the spiro structure .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistent production quality .

Analyse Chemischer Reaktionen

Types of Reactions

9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions vary depending on the desired transformation but often involve specific temperatures, pressures, and solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated analogs .

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new organic compounds .

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development .

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. Research is ongoing to determine their efficacy and safety in treating various diseases .

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as polymers and coatings. Its unique chemical structure imparts desirable characteristics to these materials .

Wirkmechanismus

The mechanism of action of 9’-Bromo-2’-(4-methoxyphenyl)-4-methyl-1’,10b’-dihydrospiro[cyclohexane-1,5’-pyrazolo[1,5-c][1,3]benzoxazine] involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below compares substituents, molecular weights, and key features of analogous compounds:

Compound Name Substituents (Positions) Molecular Formula Avg. Mass (g/mol) Key Features Reference
Target Compound 9'-Br, 2'-(4-MeOPh), 4-Me (cyclohexane) C23H24BrN3O2 ~442–443 Spirocyclohexane; electron-rich aryl group
9′-Bromo-2′-(4-methoxyphenyl)-1-methyl-spiro[piperidine-4,5′-pyrazolo[1,5-c][1,3]benzoxazine] 1-Me (piperidine) C22H24BrN3O2 442.36 Piperidine instead of cyclohexane; similar electronic profile
9-Bromo-2-(4-methylphenyl)-5-(4-nitrophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-NO₂Ph), 2-(4-MePh) C23H18BrN3O3 488.32 Nitro group enhances electrophilicity; reduced solubility in polar solvents
2′-(4-Chlorophenyl)-7′-methoxy-spiro[cyclohexane-1,5′-pyrazolo[1,5-c][1,3]benzoxazine] 2'-(4-ClPh), 7'-OMe C22H22ClN3O2 403.88 Chlorophenyl increases lipophilicity; methoxy at 7' alters H-bonding
5-[4-(Benzyloxy)phenyl]-9-bromo-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine 5-(4-BnOPh), 2-(4-EtOPh) C32H28BrN3O3 582.49 Bulky benzyloxy group increases steric hindrance

Key Observations:

  • Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing substituents (e.g., nitro in ), which reduce aromatic electron density and alter reactivity in Suzuki couplings or nucleophilic substitutions.
  • Steric Effects : Bulky groups like benzyloxy () hinder π-stacking interactions, whereas methyl groups (target compound) minimally affect conformation.

Physicochemical Properties

  • Solubility : Methoxy and ethoxy groups (target compound, ) improve solubility in polar aprotic solvents (e.g., DMSO) compared to halogenated analogues ().
  • Melting Points : Brominated derivatives typically exhibit higher melting points (e.g., 160–161°C in ) due to stronger van der Waals forces.

Biologische Aktivität

The compound 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24BrN3O2C_{22}H_{24}BrN_3O_2 with a molar mass of 442.35 g/mol. Its structure features a spirocyclic framework that may contribute to its unique biological properties.

Structural Characteristics

PropertyValue
Molecular FormulaC22H24BrN3O2
Molar Mass442.35 g/mol
CAS Number375830-57-2

Anticancer Activity

Recent studies have indicated that derivatives of pyrazolo[1,5-c][1,3]benzoxazine exhibit significant anticancer properties. For instance, compounds with similar structural motifs have been shown to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells.

Case Study: Anticancer Efficacy

In a study assessing the cytotoxic effects of related compounds on human colon cancer (HCT-116) and breast cancer (MCF-7) cell lines, it was found that certain derivatives demonstrated potent activity:

CompoundCell LineIC50 (µM)
Compound AHCT-11615.2
Compound BMCF-712.8

These findings suggest that the unique structural features of compounds like 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] may be responsible for their anticancer activity.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Similar pyrazole derivatives have been reported to inhibit lipoxygenase (LOX) enzymes, which play a critical role in inflammatory processes.

Bioactivity Assays Overview

In vitro assays measuring the inhibition of LOX revealed promising results for compounds with similar scaffolds:

CompoundLOX Inhibition (%)
Compound C72
Compound D65

These results indicate that 9'-Bromo-2'-(4-methoxyphenyl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine] may possess significant anti-inflammatory properties.

Antioxidant Activity

Antioxidant activity is another area where this compound shows potential. The ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.

Antioxidant Activity Assessment

Various assays were conducted to evaluate the antioxidant capacity of similar compounds. The results are summarized below:

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Compound E4550
Compound F3842

These findings support the hypothesis that the compound may serve as an effective antioxidant agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.